molecular formula C13H8BrClN2 B12931746 2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole CAS No. 14225-85-5

2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole

Cat. No.: B12931746
CAS No.: 14225-85-5
M. Wt: 307.57 g/mol
InChI Key: RWOLJEYWZCGWCA-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a benzimidazole core. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Another method involves the condensation of appropriate substituted anilines with o-phenylenediamine under acidic conditions .

Chemical Reactions Analysis

2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

14225-85-5

Molecular Formula

C13H8BrClN2

Molecular Weight

307.57 g/mol

IUPAC Name

2-(2-bromo-5-chlorophenyl)-1H-benzimidazole

InChI

InChI=1S/C13H8BrClN2/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)

InChI Key

RWOLJEYWZCGWCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)Br

Origin of Product

United States

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